molecular formula C7H14ClFN2 B15070845 (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B15070845
M. Wt: 180.65 g/mol
InChI Key: DINITQFXNPCYFV-FYZOBXCZSA-N
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Description

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride (CAS: 1449117-63-8) is a chiral bicyclic amine derivative featuring a 5-membered pyrrolidine ring substituted with a fluorine atom at the 3-position and an azetidine (4-membered nitrogen-containing ring) moiety at the 1-position. The hydrochloride salt enhances its solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drugs, enzyme inhibitors, and receptor modulators . Its structural uniqueness lies in the combination of azetidine’s ring strain and pyrrolidine’s conformational flexibility, which can optimize binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C7H14ClFN2

Molecular Weight

180.65 g/mol

IUPAC Name

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m1./s1

InChI Key

DINITQFXNPCYFV-FYZOBXCZSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)C2CNC2.Cl

Canonical SMILES

C1CN(CC1F)C2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps generally include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrrolidine ring.

    Hydrochloride Salt Formation: The final step typically involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is investigated for its use as a chemical building block in the creation of various pharmaceutical compounds . It is also known as (R)-1-(3-Azetidinyl)-3-fluoro-pyrrolidine dihydrochloride or (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine 2HCl .

SMILES string: Cl.F[C@@H]1CCNC1
InChI key: LENYOXXELREKGZ-PGMHMLKASA-N
Molecular weight: 217.11 g/mol

Potential applications

(R)-(−)-3-Fluoropyrrolidine hydrochloride may be used as a substrate in the preparation of:

  • Aurora kinase inhibitors Imidazo[1,2-a]pyrazine derivatives may be prepared using (R)-(−)-3-Fluoropyrrolidine hydrochloride as a substrate, which can act as possible aurora kinase inhibitors .
  • PDE10A Inhibitors Pyrazolopyrimidine derivatives may be prepared using (R)-(−)-3-Fluoropyrrolidine hydrochloride as a substrate, which can act as possible PDE10A Inhibitors .
  • Dipeptidyl peptidase-IV (DPP-IV) inhibitors: It can be used for treating conditions associated with proteins that are subject to processing by DPP-IV . DPP-IV is a serine protease involved in several bodily functions and is believed to be involved in diabetes, glucose tolerance, obesity, and other conditions .
  • Treatment of Diabetes: The compound can be used for treating diabetes, especially Type 2 diabetes . It is also potentially useful for treating Type 1 diabetes, hyperglycemia, impaired glucose tolerance, metabolic syndrome, glucosuria and metabolic acidosis .
  • Treatment of dipeptidyl peptidase-IV related conditions: The compound may be useful in treating conditions such as arthritis, cataracts, and other conditions like neuropathy, retinopathy and cardiomyopathy, all related to diabetes . It could also treat obesity, hypertension, hyperlipidemia, atherosclerosis, osteoporosis and other conditions .
  • Treatment of further conditions: The compound may also treat conditions such as acute coronary syndrome, short stature due to growth hormone deficiency, infertility due to polycystic ovary syndrome, anxiety, depression, insomnia, chronic fatigue, epilepsy, eating disorders, chronic pain and alcohol .

Safety and Hazard Information

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is associated with the following safety hazards :

  • H302: Harmful if swallowed
  • H315: Causes skin irritation

Precautionary statements :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P270: Do not eat, drink or smoke when using this product.
  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The azetidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS) Molecular Features Similarity Score Key Applications
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine HCl (1449117-63-8) Azetidine + 3-fluoropyrrolidine + HCl salt 0.85 (reference) API intermediates, CNS drug development
1-(Azetidin-3-yl)-4-fluoropiperidine HCl (194427-25-3) Azetidine + 4-fluoropiperidine (6-membered ring) + HCl salt 1.00 Kinase inhibitors, solubility studies
(R)-1-(Azetidin-3-yl)-3-fluoropiperidine (1956436-84-2) Azetidine + 3-fluoropiperidine (no HCl salt) 0.85 Preclinical candidates for metabolic diseases
(3R)-3-fluoropyrrolidine HCl (72925-16-7) 3-fluoropyrrolidine (no azetidine) + HCl salt N/A Building block for carbamate derivatives
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone HCl (1956436-77-3) Azetidine-pyrrolidine linked via ketone + HCl salt N/A Conformational studies, receptor targeting

Key Observations :

  • Ring Size and Fluorine Position : Replacing pyrrolidine (5-membered) with piperidine (6-membered) (e.g., 194427-25-3) alters steric effects and pharmacokinetics. The 4-fluorine position in piperidine analogs may reduce blood-brain barrier penetration compared to the 3-fluorine in pyrrolidine derivatives .
  • Salt Form : The absence of a hydrochloride salt in 1956436-84-2 likely reduces aqueous solubility, limiting its utility in formulations requiring high bioavailability .

Pharmacological Potential

  • The main compound’s fluorinated pyrrolidine core is associated with enhanced metabolic stability compared to non-fluorinated analogs, as fluorine reduces cytochrome P450-mediated oxidation .
  • tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), a related azetidine derivative, lacks fluorine but is used in protease inhibitor synthesis, highlighting the versatility of azetidine-containing scaffolds .

Biological Activity

(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological properties. The compound is characterized by the presence of a fluorine atom, which enhances its metabolic stability and bioactivity.

  • Molecular Formula : C₅H₈ClFN
  • Molecular Weight : 139.57 g/mol
  • Melting Point : 179-186 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, enhancing its potential as a therapeutic agent.
  • Modulation of Receptor Activity : It interacts with neurotransmitter receptors, which may contribute to its effects on the central nervous system.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
  • Cancer Therapy : Preliminary studies indicate that the compound may exhibit anti-tumor properties through the inhibition of specific cancer cell pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below are key findings:

StudyObjectiveKey Results
Study 1Evaluate anti-tumor activityShowed significant inhibition of tumor cell proliferation in vitro.
Study 2Assess neuroprotective effectsDemonstrated reduction in neuronal cell death in models of oxidative stress.
Study 3Investigate enzymatic inhibitionReported IC₅₀ values indicating effective inhibition of target enzymes involved in metabolic processes.

In Vitro and In Vivo Studies

In vitro assays have shown that this compound effectively inhibits specific enzymes with IC₅₀ values ranging from low micromolar to nanomolar concentrations. In vivo studies further support its potential therapeutic effects, demonstrating favorable pharmacokinetics and safety profiles.

Q & A

What are the recommended synthetic routes for (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride, and how do stereochemical considerations influence yield?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, (R)-3-fluoropyrrolidine hydrochloride (a key intermediate) can react with azetidine derivatives under basic conditions to form the target molecule . Stereochemical control is critical: enantiomeric impurities in starting materials (e.g., (R)- vs. (S)-3-fluoropyrrolidine) can reduce yields by 20–30% due to mismatched spatial orientation during ring closure . Methodological guidance:

  • Use chiral HPLC or polarimetry to verify enantiopurity of intermediates.
  • Optimize reaction temperature (<0°C for stereoretentive steps) and base selection (e.g., K₂CO₃ for milder conditions) .

How can researchers resolve contradictions in reported toxicity data for azetidine-containing compounds?

Advanced Research Question
Toxicity data gaps are common for novel azetidine derivatives (e.g., missing acute toxicity or ecotoxicological profiles in ). Contradictions arise from:

  • Variability in impurity profiles (e.g., residual solvents or unreacted intermediates).
  • Species-specific metabolic differences (e.g., rodent vs. human liver enzyme activity).
    Methodological approach:
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradants .
  • Cross-reference with structurally similar compounds (e.g., pyrrolidine analogs) to infer potential hazards .
  • Use in silico tools like OECD QSAR Toolbox for preliminary ecotoxicity predictions .

What strategies are effective for purifying this compound while retaining stereochemical integrity?

Basic Research Question
Purification challenges include removing polar byproducts and preserving the (R)-configuration. Recommended methods:

  • Ion-exchange chromatography : Effective for separating charged impurities (e.g., unreacted HCl salts) .
  • Crystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Yield improvements up to 15% reported with seeding techniques .
  • Chiral stationary phases : Use amylose-based columns for enantiomeric excess validation (>99% ee) .

How does fluorination at the pyrrolidine 3-position influence the compound’s interaction with biological targets?

Advanced Research Question
The 3-fluoro group enhances metabolic stability and modulates target binding. Key findings:

  • Electron-withdrawing effect : Reduces basicity of the pyrrolidine nitrogen (pKa ~7.5 vs. ~9.2 for non-fluorinated analogs), improving membrane permeability .
  • Steric effects : Fluorine’s small size allows tighter binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Example: Fluorinated analogs show 3-fold higher IC₅₀ values in VEGFR2 inhibition assays .
    Methodological validation:
  • Perform molecular dynamics simulations to map fluorine-protein interactions.
  • Compare kinetic solubility (e.g., PBS pH 7.4) of fluorinated vs. non-fluorinated derivatives .

What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

Advanced Research Question
Stability impacts both pharmacological activity and toxicity. Recommended protocols:

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2, 37°C). Detect major hydrolytic cleavage at the azetidine-pyrrolidine bond after 24 hours .
  • NMR kinetics : Track pH-dependent racemization (e.g., ¹⁹F NMR to assess stereochemical stability in PBS pH 7.4) .
  • DSC/TGA : Identify thermal decomposition thresholds (>180°C for hydrochloride salt decomposition) .

How can researchers mitigate risks when handling this compound, given incomplete safety data?

Basic Research Question
While acute toxicity data are limited (), adopt precautionary measures:

  • Containment : Use glove boxes or fume hoods during synthesis (minimize aerosol formation) .
  • PPE : Nitrile gloves (≥0.11 mm thickness) and ANSI Z87.1-compliant goggles .
  • First aid : Immediate 15-minute eye irrigation with saline for exposure, followed by ophthalmologist consultation .

What computational methods predict the compound’s ADMET properties, and how do they align with experimental data?

Advanced Research Question
ADMET predictions require multi-software validation:

  • SwissADME : Predicts moderate blood-brain barrier penetration (BBB score: 0.55) due to low molecular weight (<300 Da) .
  • Mold² : Flags potential hepatotoxicity (structural similarity to pyrrolidine hepatotoxins) .
    Experimental validation:
  • Caco-2 assays : Measure apparent permeability (Papp) >1 ×10⁻⁶ cm/s, confirming moderate absorption .
  • hERG inhibition : Patch-clamp assays show IC₅₀ >10 μM, indicating low cardiac risk .

Why do conflicting reports exist regarding the compound’s solubility, and how can these discrepancies be resolved?

Advanced Research Question
Solubility varies due to:

  • Polymorphism : Hydrochloride salt forms may crystallize as hydrates (e.g., monohydrate vs. anhydrous) with 2–3× solubility differences .
  • pH dependence : Solubility peaks at pH 2–3 (HCl salt dissolution) but drops 90% at pH 7.4 .
    Resolution strategies:
  • Use powder X-ray diffraction (PXRD) to identify polymorphic forms.
  • Preformulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (5 mg/mL achievable) .

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